

# Spectroscopic Characterization of Methyl 3-[(4-formylphenoxy)methyl]benzoate: A Technical Guide

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## Compound of Interest

Compound Name:	Methyl 3-(4-formylphenoxy)benzoate
CAS No.:	103561-09-7
Cat. No.:	B018497

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## Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 3-[(4-formylphenoxy)methyl]benzoate (CAS 225942-73-4). It is important to note that the nomenclature for this compound can be ambiguous. This guide focuses on the structure containing a methylene (-CH<sub>2</sub>-) bridge, as it is a chemically characterized substance.

This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is grounded in fundamental principles of spectroscopy and supported by comparative analysis with structurally related molecules.

## Molecular Structure and Properties

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure.

Molecular Formula:  $C_{16}H_{14}O_4$  [1][2]

Molecular Weight: 270.28 g/mol [1][2]

The structure comprises a methyl benzoate moiety linked via a methylene ether bridge to a 4-formylphenoxy group. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint.

Caption: Molecular Structure of Methyl 3-[(4-formylphenoxy)methyl]benzoate.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the absence of a publicly available experimental spectrum for the title compound, the following data is predicted based on established chemical shift principles and data from analogous structures.

### $^1H$ NMR (Proton NMR) Spectroscopy

Experimental Protocol: A standard  $^1H$  NMR spectrum would be acquired on a 400 MHz or 500 MHz spectrometer using deuterated chloroform ( $CDCl_3$ ) as the solvent and tetramethylsilane (TMS) as an internal standard. [3]

Predicted  $^1H$  NMR Data:

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~10.0	s	1H	Aldehydic proton (-CHO)
~8.0 - 7.2	m	8H	Aromatic protons
~5.2	s	2H	Methylene protons (-O-CH <sub>2</sub> -Ar)
~3.9	s	3H	Methyl ester protons (-COOCH <sub>3</sub> )

#### Interpretation:

- Aldehydic Proton (~10.0 ppm): The proton of the formyl group is highly deshielded due to the electron-withdrawing nature of the carbonyl group and will appear as a sharp singlet far downfield.
- Aromatic Protons (~8.0 - 7.2 ppm): The eight aromatic protons on the two benzene rings will resonate in this region. The protons on the benzoate ring will exhibit splitting patterns characteristic of a 1,3-disubstituted ring, while the protons on the phenoxy ring will show patterns typical of a 1,4-disubstitution.
- Methylene Protons (~5.2 ppm): The two protons of the methylene bridge are in an electron-rich environment, flanked by an oxygen atom and an aromatic ring, leading to a downfield shift. They are expected to appear as a singlet.
- Methyl Ester Protons (~3.9 ppm): The three protons of the methyl ester group will give a characteristic singlet in the upfield region of the aromatic spectrum.

## <sup>13</sup>C NMR (Carbon-13) Spectroscopy

Experimental Protocol: A <sup>13</sup>C NMR spectrum would be recorded at 100 or 125 MHz in CDCl<sub>3</sub> with TMS as the internal standard.[3]

Predicted <sup>13</sup>C NMR Data:

Chemical Shift ( $\delta$ , ppm)	Assignment
~191	Aldehydic Carbonyl (C=O)
~166	Ester Carbonyl (C=O)
~163	Aromatic C-O (phenoxy)
~157	Aromatic C-O (benzoate)
~138 - 115	Aromatic Carbons
~70	Methylene Carbon (-O-CH <sub>2</sub> -Ar)
~52	Methyl Ester Carbon (-COOCH <sub>3</sub> )

Interpretation:

- **Carbonyl Carbons:** Two distinct carbonyl signals are expected. The aldehydic carbonyl will be the most downfield signal due to its direct attachment to a proton. The ester carbonyl will appear slightly upfield.
- **Aromatic Carbons:** A complex set of signals will be observed for the 12 aromatic carbons. The carbons directly attached to oxygen atoms will be the most downfield among the aromatic signals.
- **Aliphatic Carbons:** The methylene carbon of the ether linkage will resonate around 70 ppm, and the methyl ester carbon will appear at approximately 52 ppm.

## Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule.

Experimental Protocol: An IR spectrum would typically be obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or a thin film.<sup>[2]</sup>

Predicted IR Data:

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3050	Medium	Aromatic C-H Stretch
~2950	Medium	Aliphatic C-H Stretch
~2850, 2750	Weak	Aldehyde C-H Stretch (Fermi doublet)
~1720	Strong, Sharp	Ester C=O Stretch
~1690	Strong, Sharp	Aldehyde C=O Stretch
~1600, 1500	Medium	Aromatic C=C Bending
~1250	Strong	Aryl-O-C Stretch (Asymmetric)
~1100	Strong	C-O Stretch (Symmetric)

Interpretation: The key diagnostic peaks in the IR spectrum will be the two strong carbonyl absorptions for the ester and aldehyde groups. The presence of the characteristic C-H stretching frequencies for aromatic, aliphatic, and aldehydic protons, as well as the strong C-O stretching bands of the ether and ester functionalities, would confirm the proposed structure.

## Mass Spectrometry (MS)

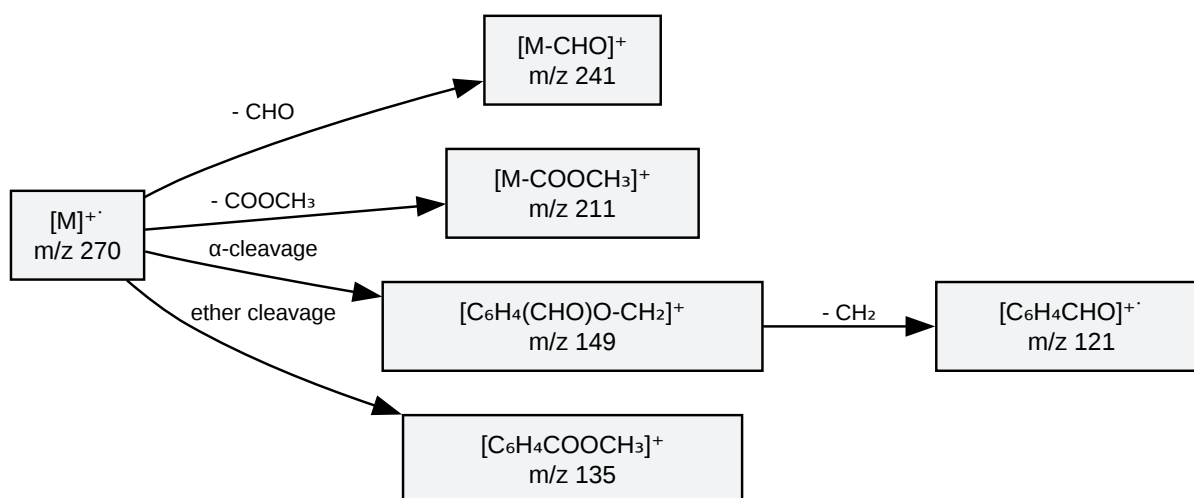
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: An electron ionization (EI) mass spectrum would be acquired on a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction.

Predicted Mass Spectrometry Data:

m/z	Interpretation
270	Molecular Ion (M <sup>+</sup> )
241	[M - CHO] <sup>+</sup>
211	[M - COOCH <sub>3</sub> ] <sup>+</sup>
149	[C <sub>6</sub> H <sub>4</sub> (CHO)O-CH <sub>2</sub> ] <sup>+</sup>
121	[C <sub>6</sub> H <sub>4</sub> CHO] <sup>+</sup>
135	[C <sub>6</sub> H <sub>4</sub> COOCH <sub>3</sub> ] <sup>+</sup>

Interpretation: The molecular ion peak at m/z 270 would confirm the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the formyl radical (-CHO), the methoxycarbonyl radical (-COOCH<sub>3</sub>), and cleavage at the ether linkage, leading to characteristic fragment ions that correspond to the different parts of the molecule.



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Caption: Predicted Mass Spectrometry Fragmentation Pathway.

## Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of Methyl 3-[(4-formylphenoxy)methyl]benzoate. The presented NMR, IR, and MS data, derived from

established principles and comparison with analogous structures, offer a robust framework for the characterization of this molecule. Experimental verification of these predictions will be crucial for the definitive structural confirmation required in rigorous drug development and scientific research.

## References

- Supravat Samanta, Venkatanarayana Pappula, Milan Dinda, and Subbarayappa Adimurthy. "Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium." RSC Advances, 2014. [[Link](#)]
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